molecular formula C28H29N5O4 B6584271 N-[(2,5-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251597-77-9

N-[(2,5-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B6584271
CAS No.: 1251597-77-9
M. Wt: 499.6 g/mol
InChI Key: HPLRNWZKAXZZTE-UHFFFAOYSA-N
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Description

The compound N-[(2,5-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide features a piperidine-4-carboxamide core linked to two distinct moieties:

  • A 2,5-dimethoxyphenylmethyl group, providing electron-donating methoxy substituents.
  • A pyridin-2-yl ring substituted at position 3 with a 3-phenyl-1,2,4-oxadiazol-5-yl group, a heterocyclic scaffold known for its role in enhancing binding affinity and metabolic stability in medicinal chemistry .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-35-22-10-11-24(36-2)21(17-22)18-30-27(34)20-12-15-33(16-13-20)26-23(9-6-14-29-26)28-31-25(32-37-28)19-7-4-3-5-8-19/h3-11,14,17,20H,12-13,15-16,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLRNWZKAXZZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-[(2,5-Dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

This compound is a synthetic compound that belongs to a class of piperidine derivatives. It has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Piperidine ring : This core structure is associated with various biological activities.
  • Dimethoxyphenyl moiety : This group may contribute to the compound's lipophilicity and ability to cross biological membranes.
  • Oxadiazole and pyridine rings : These heterocycles are known for their diverse biological activities, including antimicrobial and antitumor properties.

Antitumor Activity

Research has indicated that compounds containing oxadiazole and pyridine rings can exhibit significant antitumor activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways.

Neuroprotective Effects

Piperidine derivatives have been studied for their neuroprotective properties. Specifically:

  • Potential Benefits : They may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Properties

Some studies suggest that compounds with similar structures can possess antimicrobial activity:

  • In vitro Studies : Testing against various bacterial strains has shown promising results, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, related research highlights its potential:

  • Study on Oxadiazole Derivatives :
    • Researchers synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines.
    • Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant activity against tumor cells.
  • Neuroprotective Studies :
    • A study explored the neuroprotective effects of piperidine derivatives in models of oxidative stress.
    • The findings demonstrated a reduction in neuronal cell death and improved survival rates when treated with these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituent Differences
Target Compound (N-[(2,5-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide) C₃₀H₃₁N₅O₄ 513.6 - Benzyl group : 2,5-dimethoxyphenyl
- Oxadiazole : Phenyl substituent
N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide C₂₉H₃₁N₅O₃ 497.6 - Benzyl group : 2-ethoxyphenyl
- Oxadiazole : 3-methylphenyl substituent
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride C₁₀H₁₆Cl₂N₄O₂ 307.2 - Benzyl group : 3-methyl-1,2,4-oxadiazol-5-yl
- Simplified structure; salt form

Analysis of Substituent Effects

A. Benzyl Group Modifications
  • Target Compound : The 2,5-dimethoxyphenyl group introduces two electron-donating methoxy substituents, likely enhancing lipophilicity and membrane permeability compared to the 2-ethoxyphenyl group in the analogue from .
  • Compound: The single 2-ethoxy group reduces steric bulk and molecular weight (497.6 vs.
B. Oxadiazole Substituents
  • Target Compound : The unsubstituted phenyl group on the oxadiazole allows for planar π-π interactions with biological targets.
  • Compound : The 3-methylphenyl substituent introduces steric hindrance, which may reduce binding affinity but improve metabolic stability by blocking oxidation sites .
C. Piperidine-4-carboxamide Core

All compounds retain this core, suggesting shared pharmacokinetic profiles (e.g., moderate solubility, hydrogen-bonding capacity). However, salt forms (e.g., dihydrochloride in ) significantly enhance solubility, as seen in the lower molecular weight (307.2) and ionic character of the compound .

Research Implications and Limitations

Pharmacological Predictions

  • The target compound’s higher molecular weight (513.6) and methoxy groups may favor CNS penetration, whereas the analogue’s methylphenyl-oxadiazole could enhance selectivity for peripheral targets.
  • The dihydrochloride salt in highlights the importance of salt formation in optimizing bioavailability .

Data Gaps

  • Experimental data (e.g., IC₅₀, logP, solubility) are absent in the provided evidence, limiting direct pharmacological comparisons.
  • Structural studies (e.g., X-ray crystallography using SHELX software ) could clarify conformational preferences and binding modes.

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative. For example, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid can be prepared as follows:

  • Amidoxime Preparation : React phenylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux to yield phenylacetamidoxime .

  • Cyclization : Treat the amidoxime with chloroacetyl chloride in dichloromethane using triethylamine as a base, followed by reflux in toluene with sodium carbonate to form 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole .

Reaction Conditions :

StepReagents/ConditionsSolventTemperatureYield
1NH₂OH·HCl, NaOHEthanolReflux85%
2ClCH₂COCl, Et₃NCH₂Cl₂25°C78%
3Na₂CO₃TolueneReflux65%

Pyridine Functionalization

The oxadiazole intermediate is coupled to a pyridine ring via Suzuki-Miyaura cross-coupling. For instance, 3-bromopyridine can react with 3-phenyl-5-(boronic acid)-1,2,4-oxadiazole using Pd(PPh₃)₄ as a catalyst:
3-Bromopyridine+Oxadiazole-BpinPd(PPh3)4,Na2CO33-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine\text{3-Bromopyridine} + \text{Oxadiazole-Bpin} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine}

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100°C

  • Yield: 70–75%

Piperidine-4-carboxamide Backbone Synthesis

Piperidine Ring Functionalization

1-(Pyridin-2-yl)piperidine-4-carboxylic acid is synthesized via:

  • Boc Protection : Treat piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Coupling : React Boc-protected piperidine with 2-chloropyridine using a Buchwald-Hartwig amination.

  • Deprotection : Remove the Boc group with trifluoroacetic acid (TFA).

Key Data :

  • Coupling Catalyst: Pd₂(dba)₃/Xantphos

  • Solvent: Toluene

  • Yield: 60%

Amide Bond Formation

The carboxylic acid is activated using ethyl chloroformate and coupled to the pyridinyl-oxadiazole amine:
Piperidine-4-carboxylic acid+3-(3-Phenyloxadiazol-5-yl)pyridin-2-amineClCOOEt, Et3NAmide Intermediate\text{Piperidine-4-carboxylic acid} + \text{3-(3-Phenyloxadiazol-5-yl)pyridin-2-amine} \xrightarrow{\text{ClCOOEt, Et}_3\text{N}} \text{Amide Intermediate}

Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Yield: 80–85%

Introduction of the N-[(2,5-Dimethoxyphenyl)methyl] Group

Reductive Amination

The primary amine of the piperidine-carboxamide reacts with 2,5-dimethoxybenzaldehyde under reductive conditions:
Amine+2,5-(MeO)₂C₆H₃CHONaBH₃CNN-[(2,5-Dimethoxyphenyl)methyl] Derivative\text{Amine} + \text{2,5-(MeO)₂C₆H₃CHO} \xrightarrow{\text{NaBH₃CN}} \text{N-[(2,5-Dimethoxyphenyl)methyl] Derivative}

Optimization :

  • Solvent: Methanol

  • Acid: Acetic acid (pH 4–5)

  • Yield: 65–70%

Alternative Alkylation Route

Alternatively, alkylation with 2,5-dimethoxybenzyl chloride in the presence of K₂CO₃:
Amine+2,5-(MeO)₂C₆H₃CH₂ClK2CO3Target Compound\text{Amine} + \text{2,5-(MeO)₂C₆H₃CH₂Cl} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound}

Conditions :

  • Solvent: Acetonitrile

  • Temperature: 60°C

  • Yield: 55–60%

Critical Analysis of Synthetic Challenges

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is sensitive to strong acids and bases. Cyclization must avoid prolonged exposure to harsh conditions.

Steric Hindrance in Coupling Reactions

Bulkier substituents on the pyridine ring (e.g., oxadiazole) necessitate optimized catalysts (e.g., XPhos Pd G3) for efficient cross-coupling.

Purification of Polar Intermediates

Chromatographic separation of the final product requires reverse-phase HPLC due to the compound’s high polarity .

Q & A

Basic: What are the common synthetic strategies for preparing this compound, and how do they ensure structural fidelity?

Answer:
The synthesis typically involves sequential steps:

Oxadiazole Ring Formation : Cyclization of amidoxime precursors using reagents like POCl₃ or DCC under reflux conditions to form the 1,2,4-oxadiazole core .

Piperidine-Pyridine Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyridine-piperidine moiety to the oxadiazole ring .

Functionalization of the Dimethoxyphenyl Group : Alkylation or reductive amination to introduce the N-[(2,5-dimethoxyphenyl)methyl] side chain .
Quality Control : Intermediate purity is ensured via column chromatography, while structural fidelity is confirmed using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve synthetic yield and purity?

Answer:
Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency, while ethanol/water mixtures improve coupling reaction yields .
  • Temperature Control : Oxadiazole formation requires reflux (100–120°C), whereas coupling reactions often proceed at milder temperatures (60–80°C) to avoid side reactions .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization (e.g., XPhos) enhance cross-coupling efficiency .
    Methodology : Design of Experiments (DoE) can systematically evaluate interactions between variables (e.g., solvent polarity, catalyst loading) to maximize yield .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry of the oxadiazole and piperidine rings .
    • IR Spectroscopy : Validates carbonyl (C=O) and oxadiazole (C=N) functional groups .
  • Computational Aids : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometric parameters, reducing ambiguity in spectral assignments .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Solubility Limitations : Use co-solvents (e.g., DMSO with β-cyclodextrin) to maintain compound solubility in physiological buffers .
  • Metabolic Interference : Perform hepatic microsome stability assays to identify metabolically labile groups (e.g., dimethoxyphenyl) .

Basic: What experimental approaches are used to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while accelerated stability studies (40°C/75% RH) predict shelf life .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Molecular Docking : Simulate binding poses with target proteins (e.g., GPCRs, kinases) to identify key interactions (e.g., hydrogen bonds with oxadiazole) .
  • QSAR Modeling : Train models on bioactivity data to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency .
  • ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., logP < 5, TPSA > 60 Ų) .

Basic: What are the key considerations for designing in vivo studies to evaluate this compound’s efficacy?

Answer:

  • Dosage Formulation : Use biocompatible carriers (e.g., PEGylated liposomes) to enhance bioavailability .
  • Animal Models : Select disease-relevant models (e.g., xenografts for oncology) and include positive/negative controls .
  • Endpoint Analysis : Combine behavioral, histological, and biomarker (e.g., cytokine levels) assessments for comprehensive efficacy evaluation .

Advanced: How can researchers analyze degradation pathways to improve formulation stability?

Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂), then characterize degradants via LC-MS/MS .
  • Mechanistic Insights : Isotope labeling (e.g., ¹⁸O in the oxadiazole ring) tracks hydrolytic cleavage pathways .
  • Stabilization Strategies : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) or use lyoprotectants (e.g., trehalose) in lyophilized formulations .

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